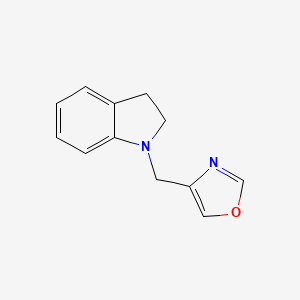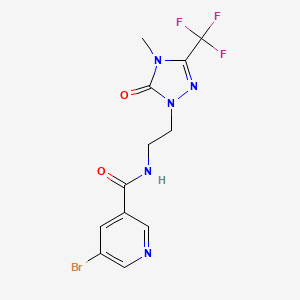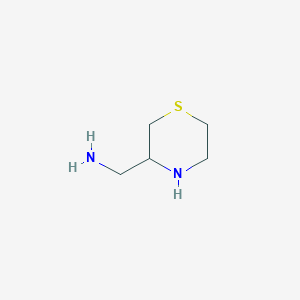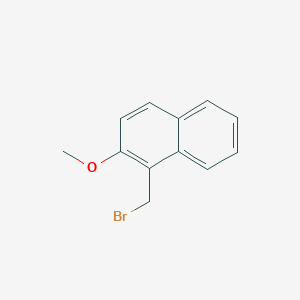methanone CAS No. 1326895-90-2](/img/structure/B2698189.png)
[6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone, also known as FTQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. FTQ belongs to the class of quinoline derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone involves the inhibition of topoisomerase II, which is an important enzyme involved in DNA replication and cell division. [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone binds to the enzyme and prevents it from functioning properly, leading to the accumulation of DNA damage and cell death. In addition, [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to exhibit antioxidant and anti-inflammatory effects, which contribute to its neuroprotective activity in neurological disorders.
Biochemical and Physiological Effects:
[6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective activity, [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has also been shown to exhibit anti-inflammatory and antioxidant effects. [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone in lab experiments is its potent anticancer activity. [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to exhibit activity against a range of cancer cell lines, making it a promising candidate for the development of new anticancer drugs. In addition, [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has also been shown to exhibit neuroprotective activity, which makes it a potential candidate for the treatment of neurological disorders.
However, there are also some limitations to using [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone in lab experiments. One of the major limitations is its toxicity. [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to exhibit toxicity in some cell lines, which may limit its use in certain experiments. In addition, [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Direcciones Futuras
There are many potential future directions for the study of [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone. One area of research is in the development of new anticancer drugs based on [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone. Researchers could explore the structure-activity relationships of [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone and develop new derivatives with improved potency and selectivity.
Another potential area of research is in the development of new drugs for the treatment of neurological disorders. [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to exhibit neuroprotective activity, and researchers could explore its potential applications in the treatment of Parkinson's disease, Alzheimer's disease, and other neurological disorders.
Overall, [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone is a promising compound with a range of potential applications in scientific research. Further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in the development of new drugs.
Métodos De Síntesis
The synthesis of [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone involves the reaction of 6-fluoro-4-chloroquinoline-3-carbaldehyde with thiomorpholine and piperidine in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the final product. The synthesis method has been optimized to yield high purity and high yield of [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
[6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. One of the major research areas is in the development of new drugs for the treatment of cancer. [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. The mechanism of action of [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone involves the inhibition of topoisomerase II, which is an important enzyme involved in DNA replication and cell division.
In addition to its anticancer activity, [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has also been studied for its potential applications in the treatment of neurological disorders. [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone has been shown to exhibit neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. The mechanism of action of [6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone in these disorders involves the inhibition of oxidative stress and inflammation, which are major contributors to the progression of these diseases.
Propiedades
IUPAC Name |
(6-fluoro-4-thiomorpholin-4-ylquinolin-3-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3OS/c20-14-4-5-17-15(12-14)18(22-8-10-25-11-9-22)16(13-21-17)19(24)23-6-2-1-3-7-23/h4-5,12-13H,1-3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUTYZOEPKLLDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCSCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Fluoro-4-(thiomorpholin-4-yl)quinolin-3-yl](piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-[3-(3-Methylimidazol-4-yl)piperidin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride](/img/structure/B2698109.png)


![4-{[4-(4-Methylpiperazin-1-yl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B2698114.png)
![2-[4-Oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetonitrile](/img/structure/B2698115.png)

![2-{[4-(Methylsulfonyl)-2-nitrophenyl]thio}-1,3-benzothiazole](/img/structure/B2698121.png)

![4-(4-hydroxy-3-methoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2698124.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2698125.png)
![9,10-Dimethyl-7H-7a,12-diazaindeno[2,1-a]phenalene-7-one](/img/structure/B2698126.png)
